Diatoxanthin

Catalog No.
S620025
CAS No.
31063-73-7
M.F
C40H54O2
M. Wt
566.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diatoxanthin

CAS Number

31063-73-7

Product Name

Diatoxanthin

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

InChI

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-21,23,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1

InChI Key

HNYJHQMUSVNWPV-DRCJTWAYSA-N

SMILES

Array

Synonyms

all-trans-diatoxanthin, diatoxanthin

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C[C@H](CC2(C)C)O)C)/C)/C

The exact mass of the compound Diatoxanthin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Photoprotection

Phytoplankton are exposed to high levels of sunlight in the ocean's surface waters. Diatoxanthin plays a crucial role in protecting these organisms from the damaging effects of sunlight, particularly ultraviolet (UV) radiation [1]. It acts as a sunscreen by absorbing harmful UV light and dissipating its energy as heat [2]. This helps prevent cellular damage and protects essential cellular processes like photosynthesis.

Here's a research paper discussing the photoprotective role of diatoxanthin in marine diatoms: A Comparative Survey of the Photosynthetic Apparatus in Antarctic Diatoms:

Non-photochemical Quenching (NPQ)

NPQ is a process by which phytoplankton dissipate excess light energy they cannot utilize for photosynthesis. Diatoxanthin plays a key role in this process. Under high light conditions, diatoxanthin undergoes a cycle of conversion to diadinoxanthin, a different carotenoid pigment [3]. This conversion process helps dissipate excess light energy as heat, preventing damage to the photosynthetic apparatus.

This research article explores the role of diatoxanthin and diadinoxanthin in the NPQ cycle of marine algae: The xanthophyll cycle and its role in photosynthesis:

Diatoxanthin is a carotenoid pigment classified as a xanthophyll, primarily found in various marine phytoplankton, including diatoms, dinoflagellates, and prymnesiophytes. Its chemical formula is C40H54O2C_{40}H_{54}O_{2}, and it plays a critical role in the photosynthetic processes of these organisms. Diatoxanthin is synthesized from diadinoxanthin through a reversible de-epoxidation reaction, which is influenced by light intensity. Under high light conditions, diadinoxanthin is converted into diatoxanthin, which acts as a photoprotective agent by dissipating excess light energy .

The primary chemical reaction involving diatoxanthin is its conversion from diadinoxanthin via the enzyme diadinoxanthin de-epoxidase. This reaction is photo-dependent and occurs rapidly under high light conditions. Conversely, when light intensity decreases, diatoxanthin can be converted back to diadinoxanthin through the action of diatoxanthin epoxidase. The kinetics of these reactions can vary significantly depending on the species of phytoplankton and environmental conditions .

Diatoxanthin exhibits several biological activities, particularly in photoprotection. It helps mitigate oxidative stress caused by excessive light exposure by dissipating energy as heat, thus protecting photosynthetic machinery from damage. Studies have shown that diatoxanthin effectively lowers levels of matrix metalloproteinase-9 and interleukin-1 beta in cellular models exposed to ultraviolet radiation, indicating its potential anti-inflammatory properties . Additionally, it plays a role in non-photochemical quenching (NPQ), a mechanism that regulates energy dissipation in chloroplasts during photosynthesis .

Diatoxanthin is synthesized biologically through the xanthophyll cycle in phytoplankton. Under high light conditions, diadinoxanthin undergoes de-epoxidation to form diatoxanthin. This process involves the enzyme diadinoxanthin de-epoxidase and occurs rapidly to protect cells from photodamage. The reverse reaction, converting diatoxanthin back to diadinoxanthin, occurs under low light conditions and is catalyzed by diatoxanthin epoxidase . Laboratory synthesis methods have not been extensively documented but would likely involve similar enzymatic pathways or synthetic organic chemistry techniques.

Diatoxanthin has several applications due to its biological properties:

  • Photoprotection: Used in studies related to stress responses in microalgae.
  • Nutraceuticals: Potentially beneficial for human health due to its anti-inflammatory properties.
  • Biomarkers: Acts as an ecological indicator for studying water mass dynamics and phytoplankton community structure .

Research into the interactions of diatoxanthin with other biological molecules has revealed its ability to modulate inflammatory responses. For instance, it significantly reduces matrix metalloproteinase-9 levels and interleukin-1 beta production in UV-exposed cells. This suggests that diatoxanthin may play a role in chemopreventive activities against skin damage caused by UV radiation . Additionally, its relationship with other pigments in the xanthophyll cycle highlights its importance in regulating photosynthetic efficiency and protecting against photoinhibition .

Diatoxanthin shares similarities with several other carotenoids, particularly those involved in the xanthophyll cycle:

CompoundChemical FormulaRole/FunctionUnique Features
DiadinoxanthinC40H54O3C_{40}H_{54}O_{3}Precursor to diatoxanthinActs as an inactive storage form
FucoxanthinC42H58O6C_{42}H_{58}O_{6}Photosynthetic pigmentFound mainly in brown algae
EchinenoneC40H54OC_{40}H_{54}OPhotosynthetic pigmentPresent in some cyanophytes
AlloxanthinC40H54O4C_{40}H_{54}O_{4}Photosynthetic pigmentUnique to cryptophytes
ZeaxanthinC40H56O4C_{40}H_{56}O_{4}Photoprotective agentInvolved in light harvesting

Diatoxanthin's uniqueness lies in its specific role within the xanthophyll cycle of phytoplankton, where it serves as an active energy dissipator under high light conditions, contrasting with other carotenoids that may not have this specific function or ecological significance .

Diatoxanthin is a specialized xanthophyll carotenoid with the molecular formula C₄₀H₅₄O₂ and a molecular weight of 566.9 grams per mole. The compound belongs to the broader classification of carotenoids, specifically within the xanthophyll subfamily, which are characterized by the presence of oxygen-containing functional groups that distinguish them from purely hydrocarbon carotenes. As a xanthophyll, diatoxanthin possesses hydroxyl groups and other oxygen-containing moieties that confer its polar characteristics and contribute to its specific biological functions.

The structural features of diatoxanthin include a long conjugated polyene chain with two ionone rings at the termini, typical of carotenoid compounds. The molecule exhibits specific stereochemical properties with the International Union of Pure and Applied Chemistry designation as (3R,3′R)-7,8-Didehydro-β,β-carotene-3,3′-diol. This configuration is critical for its biological activity and its ability to participate in energy dissipation processes within photosynthetic systems. The presence of the 7,8-didehydro bond distinguishes diatoxanthin from other common xanthophylls such as zeaxanthin and violaxanthin, contributing to its unique spectroscopic and biochemical properties.

Diatoxanthin functions as a plastid pigment, coexisting with other essential photosynthetic pigments including chlorophylls a and c, fucoxanthin, heteroxanthin, and its epoxide precursor diadinoxanthin. The pigment's classification within the xanthophyll family is further supported by its photoprotective role, wherein it serves as an energy dissipator under high light conditions. Unlike the violaxanthin cycle found in higher plants, diatoxanthin participates in the diadinoxanthin cycle, which represents a specialized adaptation found primarily in marine algae.

The chemical properties of diatoxanthin enable its function as an efficient quencher of excited chlorophyll molecules and reactive oxygen species. The energetic properties of diatoxanthin, with its S₁ state energy characteristics, position it optimally for energy transfer processes within the photosynthetic apparatus. These structural and energetic features collectively define diatoxanthin as a highly specialized xanthophyll adapted for marine photosynthetic environments.

Historical Context and Discovery

The discovery and characterization of diatoxanthin emerged from systematic investigations into carotenoid diversity in marine algae during the mid-20th century. The compound was first identified as a component of the diadinoxanthin cycle, which was recognized as a distinct photoprotective mechanism in marine algae, differentiating it from the violaxanthin cycle prevalent in terrestrial plants. Early research focused on understanding the unique pigment compositions of diatoms and other marine phytoplankton, leading to the recognition that these organisms possessed specialized carotenoid systems adapted to aquatic light environments.

The elucidation of diatoxanthin's role in photoprotection came through detailed studies of phytoplankton responses to varying light conditions. Researchers observed that diatoms and related algae exhibited rapid changes in pigment composition when exposed to high light intensities, with diatoxanthin accumulation correlating with enhanced photoprotective capacity. These observations led to the understanding that diatoxanthin formation represents an active response to light stress, rather than a passive accumulation of metabolic byproducts.

Advances in analytical techniques, particularly high-performance liquid chromatography, enabled researchers to accurately quantify diatoxanthin concentrations and track its temporal variations in natural phytoplankton populations. These technological developments revealed the dynamic nature of diatoxanthin metabolism and its close relationship with environmental light conditions. Field studies in marine environments demonstrated systematic patterns of diatoxanthin abundance that correlated with water column optics and diurnal light cycles.

The biosynthetic pathway leading to diatoxanthin remained unclear for several decades until recent molecular and biochemical investigations revealed the enzymatic mechanisms involved in its formation. The identification of specific enzymes, including diadinoxanthin de-epoxidase, provided molecular-level understanding of how diatoxanthin is generated from its precursor diadinoxanthin. These discoveries have established diatoxanthin as a key component in understanding marine photosynthetic adaptation and evolution.

Natural Occurrence in Marine Ecosystems

Diatoxanthin exhibits widespread distribution throughout marine ecosystems, primarily associated with phytoplankton communities dominated by diatoms, dinoflagellates, and haptophytes. The pigment is particularly abundant in coastal and oceanic environments where these algal groups constitute major components of the primary producer community. Spatial distribution patterns of diatoxanthin show strong correlations with water column optical properties, with higher concentrations typically observed in clearer, offshore waters compared to turbid coastal environments.

Environmental ParameterDiatoxanthin ResponseEcological Significance
High Light IrradianceIncreased FormationEnhanced Photoprotection
Low Light/DarknessRapid DecreaseEnergy Conservation
Water Column ClarityHigher ConcentrationsAdaptation to Light Penetration
Seasonal VariationLight-Dependent ChangesAnnual Productivity Cycles

Temporal variations in diatoxanthin abundance demonstrate clear relationships with natural light cycles, both on diurnal and seasonal timescales. During daylight hours, particularly under high irradiance conditions, diatoxanthin concentrations increase significantly in phytoplankton communities. Conversely, nighttime samples consistently show decreased or undetectable diatoxanthin levels, indicating rapid metabolic conversion back to the precursor diadinoxanthin. This pattern reflects the active nature of the diadinoxanthin cycle in responding to immediate light conditions.

Seasonal patterns of diatoxanthin occurrence correlate strongly with annual irradiance cycles, with maximum concentrations typically observed during periods of high solar radiation. The correlation between diatoxanthin levels and mean irradiance shows logarithmic relationships, indicating that the pigment's formation responds to both absolute light levels and the rate of change in illumination conditions. These patterns suggest that diatoxanthin serves as a biochemical indicator of recent light exposure history in phytoplankton populations.

The vertical distribution of diatoxanthin in the water column reflects the complex interplay between light attenuation and phytoplankton photophysiology. Studies have shown that diatoxanthin ratios remain relatively constant with depth at individual stations, but vary significantly between locations with different optical characteristics. This distribution pattern indicates that phytoplankton populations maintain consistent photoprotective strategies within similar light environments while adapting to the specific optical conditions of their local habitat.

Significance in Photosynthetic Organisms

Diatoxanthin plays a fundamental role in the photoprotective strategies of marine photosynthetic organisms, serving as the active energy dissipator in the diadinoxanthin cycle. This specialized xanthophyll cycle enables organisms to rapidly adjust their capacity for nonphotochemical quenching in response to changing light conditions, providing protection against photoinhibition and oxidative damage. The efficiency of diatoxanthin as an energy dissipator has been demonstrated through its superior performance compared to other xanthophylls in reducing excited chlorophyll states and preventing reactive oxygen species formation.

The formation of diatoxanthin occurs through the enzymatic de-epoxidation of diadinoxanthin by diadinoxanthin de-epoxidase, a process that is rapidly activated under high light conditions. This conversion represents a critical regulatory mechanism that allows organisms to fine-tune their energy dissipation capacity in real-time response to environmental light fluctuations. The reverse reaction, catalyzed by diatoxanthin epoxidase, enables the conversion back to diadinoxanthin under low light or dark conditions, demonstrating the dynamic and reversible nature of this photoprotective system.

Physiological FunctionMechanismBiological Outcome
PhotoprotectionEnergy DissipationReduced Photoinhibition
Antioxidant ActivityReactive Oxygen Species ScavengingCellular Protection
Light Harvesting RegulationAbsorption ModificationOptimized Photosynthesis
Stress ResponseRapid Pigment ConversionEnvironmental Adaptation

Research has demonstrated that diatoxanthin exhibits superior quenching efficiency compared to other photoprotective carotenoids, particularly under low light conditions where additional molecules bind to fucoxanthin-chlorophyll protein complexes. This enhanced efficiency contributes to the success of diatoms and related algae in variable light environments typical of marine ecosystems. The pigment's ability to function effectively across a wide range of light intensities provides these organisms with significant ecological advantages in dynamic aquatic environments.

The significance of diatoxanthin extends beyond individual cellular protection to encompass broader ecosystem-level processes. The rapid turnover of diatoxanthin in response to light changes influences the overall photosynthetic efficiency of marine phytoplankton communities, thereby affecting primary productivity and carbon fixation rates in oceanic systems. Studies have shown that the contribution of diatoxanthin to total pigment absorption can be substantial under high light conditions, potentially influencing the spectral characteristics of phytoplankton communities and their light harvesting efficiency.

Diatoxanthin is a specialized carotenoid with the molecular formula C₄₀H₅₄O₂ and a molecular weight of 566.9 grams per mole [1] [2]. This compound belongs to the xanthophyll group of carotenoids, characterized by the presence of oxygen-containing functional groups within its polyene backbone [1]. The structural architecture of diatoxanthin features a distinctive acetylenic bond, which sets it apart from many other naturally occurring carotenoids [3] [4].

The molecule contains two hydroxyl groups positioned at specific locations within its cyclohexene ring structures [1] [5]. These hydroxyl groups are located at the 3-position of each terminal ring, contributing to the compound's chemical reactivity and biological functionality [4]. The presence of an acetylenic triple bond at the C-7′ position represents a critical structural feature that distinguishes diatoxanthin from related carotenoids such as zeaxanthin and violaxanthin [6] [22].

The carbon skeleton of diatoxanthin consists of a central polyene chain with eleven conjugated double bonds, flanked by two six-membered rings [1] [4]. This extended conjugation system is responsible for the characteristic light-absorbing properties that make diatoxanthin an effective photoprotective pigment [8]. The stereochemistry of the molecule is defined by multiple double bond configurations, all in the trans (E) configuration, which represents the thermodynamically stable form under normal physiological conditions [1] [3].

Table 1: Physical and Chemical Properties of Diatoxanthin

PropertyValueReference
Molecular FormulaC₄₀H₅₄O₂ [1] [2]
Molecular Weight566.9 g/mol [1] [2]
CAS Registry Number31063-73-7 [1] [3]
InChI KeyHNYJHQMUSVNWPV-DRCJTWAYSA-N [1] [5]
Boiling Point (predicted)708.3±60.0 °C [7]
Density (predicted)1.02±0.1 g/cm³ [7]
pKa (predicted)14.66±0.70 [7]
AppearanceOrange-brown solid [1]

IUPAC Name and Nomenclature

The complete IUPAC name for diatoxanthin is (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-3,5,5-trimethylcyclohex-3-en-1-ol [1] [5]. This systematic nomenclature reflects the complex stereochemical arrangement and functional group positioning within the molecule [4].

Alternative nomenclature systems recognize diatoxanthin by several synonyms, including 7,8-didehydro-β,β-carotene-3R,3′R-diol and β,β-carotene-3,3′-diol, 7,8-didehydro-, (3R,3′R)- [3] [4]. The compound is also known by the designation all-trans-diatoxanthin, emphasizing its predominant geometric configuration [1] [3]. In some literature, diatoxanthin is referred to as 7,8-didehydrozeaxanthin, highlighting its structural relationship to zeaxanthin through the presence of the acetylenic bond [1].

The systematic numbering system for diatoxanthin follows standard carotenoid nomenclature conventions, with carbon atoms numbered sequentially from one terminal ring to the other [4]. The acetylenic bond is specifically located between carbons 7 and 8 of the polyene chain, while the hydroxyl groups occupy the 3 and 3′ positions on the terminal cyclohexene rings [1] [22]. This precise structural designation is essential for understanding the compound's biochemical properties and reactivity patterns [38] [39].

Spectroscopic Properties

The spectroscopic characteristics of diatoxanthin provide crucial insights into its molecular structure and electronic properties [14] [28]. The compound exhibits characteristic absorption maxima in the visible light spectrum at 440, 462, and 490 nanometers, corresponding to the π→π* electronic transitions within the extended conjugated system [14]. These absorption peaks are particularly prominent in the blue-green region of the electromagnetic spectrum, making diatoxanthin an effective light-harvesting pigment in aquatic environments [8].

Ultraviolet-visible spectroscopy reveals that the absorption properties of diatoxanthin are significantly influenced by its molecular environment [28]. When bound to proteins, the compound shows a characteristic absorption maximum at 497 nanometers, representing a bathochromic shift compared to the lipid-dissolved form, which absorbs at 488-489 nanometers [28]. This spectral shift reflects the influence of protein-pigment interactions on the electronic structure of the chromophore [14].

Mass spectrometry analysis provides definitive molecular identification through characteristic fragmentation patterns [5] [33]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 567.42, while the sodium adduct [M+Na]⁺ is observed at 589.40 [5]. Under negative ion conditions, the deprotonated molecule [M-H]⁻ generates a signal at 565.41 [5]. These mass spectral characteristics enable unambiguous identification and quantification of diatoxanthin in complex biological matrices [33].

Table 2: Spectroscopic Properties of Diatoxanthin

Spectroscopic TechniqueValue/RangeReference
UV-Visible Absorption Maximum440, 462, 490 nm [14]
UV-Visible Absorption (protein-bound)497 nm [28]
UV-Visible Absorption (lipid-dissolved)488-489 nm [28]
Mass Spectrometry [M+H]⁺567.42 m/z [5]
Mass Spectrometry [M+Na]⁺589.40 m/z [5]
Mass Spectrometry [M-H]⁻565.41 m/z [5]

The nuclear magnetic resonance spectroscopic properties of diatoxanthin follow patterns typical of acetylenic carotenoids, though comprehensive datasets remain limited in the current literature [35] [36]. The acetylenic carbon signals appear in characteristic regions of the carbon-13 spectrum, while the hydroxyl groups contribute to specific chemical shift patterns in proton nuclear magnetic resonance [37]. The complex stereochemistry and multiple double bond configurations create intricate coupling patterns that require high-field instruments for complete spectral assignment [35].

Chemical Reactivity and Stability

Diatoxanthin exhibits chemical reactivity patterns characteristic of polyunsaturated carotenoids, with the acetylenic bond and hydroxyl groups serving as primary reactive sites [16] [17]. The compound demonstrates moderate photostability under ultraviolet light exposure, though it is generally less stable than β-carotene under similar conditions [16] [18]. This photosensitivity necessitates careful handling and storage procedures to maintain compound integrity [31].

The thermal stability of diatoxanthin extends to its predicted boiling point of 708.3±60.0 degrees Celsius, indicating substantial thermal resistance under normal laboratory conditions [7]. However, prolonged exposure to elevated temperatures can lead to degradation through various oxidative pathways [16]. The compound exhibits stability across a range of pH conditions, with a predicted pKa value of 14.66±0.70, indicating weak acidic behavior [7].

Oxidative stability represents a critical consideration for diatoxanthin applications, as the compound is susceptible to oxidation reactions that form various peroxide derivatives [16] [20]. These oxidation products can significantly alter the biological and spectroscopic properties of the original compound [16]. Despite this susceptibility to oxidation, diatoxanthin demonstrates excellent antioxidant activity, effectively scavenging reactive oxygen species with final concentrations as low as 110 nanomoles per liter [15].

The solubility characteristics of diatoxanthin favor organic solvents, with good dissolution in chloroform, ethyl acetate, and dimethyl sulfoxide [30] [32]. The compound shows limited solubility in aqueous systems, reflecting its lipophilic character [32]. Storage stability requires maintenance at temperatures of -70 degrees Celsius or below, preferably under an inert atmosphere to prevent oxidative degradation [31].

Table 3: Chemical Reactivity and Stability Properties

Property/ConditionBehavior/ResponseNotesReference
PhotostabilityModerate stability under UV lightLess stable than β-carotene [16] [18]
Thermal StabilityStable up to predicted boiling point (708°C)Predicted value, experimental data needed [7]
pH StabilityStable in acidic to neutral conditionspKa ~14.66, weak acid [7]
Oxidative StabilitySusceptible to oxidation, forms peroxidesSimilar to other carotenoids [16] [20]
Antioxidant ActivityHigh antioxidant capacitySuperior to many carotenoids [15]
ROS Scavenging CapacityEffective ROS scavenging (110 nmol L⁻¹)Among top performing carotenoids [15]
SolubilitySoluble in chloroform, ethyl acetate, DMSOSparingly soluble in water [30] [32]
Storage StabilityRequires storage at -70°C or belowLight-sensitive, requires inert atmosphere [31]

Structural Comparison with Related Carotenoids

Diatoxanthin shares structural similarities with several other carotenoids while maintaining distinctive features that define its unique biological role [21] [22]. The most closely related compound is diadinoxanthin, which differs by the presence of an additional epoxide group, giving it the molecular formula C₄₀H₅₄O₃ and a molecular weight of 582.9 grams per mole [6] [17]. This structural relationship forms the basis of the diadinoxanthin cycle, a critical photoprotective mechanism in diatoms and other marine algae [17] [41].

Comparison with zeaxanthin reveals fundamental differences despite both compounds possessing the same number of hydroxyl groups [21] [23]. Zeaxanthin has the molecular formula C₄₀H₅₆O₂ and lacks the acetylenic bond that characterizes diatoxanthin [23] [24]. This structural difference results in distinct absorption spectra and biological functions, with zeaxanthin participating in the violaxanthin cycle rather than the diadinoxanthin cycle [22] [41].

Violaxanthin represents another structurally related carotenoid with molecular formula C₄₀H₅₆O₄, containing two epoxide groups and two hydroxyl groups [22] [31]. The presence of epoxide groups rather than acetylenic bonds creates different chemical reactivity patterns and biological roles [22]. Violaxanthin functions primarily in higher plants and green algae, contrasting with diatoxanthin's role in marine organisms [21] [22].

The comparison extends to other carotenoids including β-carotene, which serves as a biosynthetic precursor to many xanthophylls including diatoxanthin [23] [24]. β-carotene lacks oxygen-containing functional groups, having the molecular formula C₄₀H₅₆, and represents the hydrocarbon backbone from which oxygenated carotenoids derive [23]. Astaxanthin, with its molecular formula C₄₀H₅₂O₄, contains keto groups rather than hydroxyl groups, demonstrating the diversity of functional group modifications possible within the carotenoid family [16] [20].

Table 4: Structural Comparison with Related Carotenoids

CarotenoidMolecular FormulaMolecular Weight (g/mol)Structural FeaturesOccurrenceReference
DiatoxanthinC₄₀H₅₄O₂566.9Acetylenic bond, 2 hydroxyl groupsDiatoms, haptophytes [1] [17]
DiadinoxanthinC₄₀H₅₄O₃582.9Epoxide group, acetylenic bond, 2 hydroxyl groupsDiatoms, haptophytes [6] [17]
ZeaxanthinC₄₀H₅₆O₂568.92 hydroxyl groups, β-β carotenePlants, green algae, diatoms [21] [23]
ViolaxanthinC₄₀H₅₆O₄600.92 epoxide groups, 2 hydroxyl groupsPlants, green algae [22] [31]
β-CaroteneC₄₀H₅₆536.9Hydrocarbon, no functional groupsWidespread in photosynthetic organisms [23] [24]
AstaxanthinC₄₀H₅₂O₄596.82 keto groups, 2 hydroxyl groupsMarine organisms, some algae [16] [20]
LuteinC₄₀H₅₆O₂568.92 hydroxyl groups, β-ε carotenePlants, green algae [23] [24]

The biosynthesis of diatoxanthin represents a sophisticated biochemical pathway that has evolved specifically in marine algae and certain chromophyte microorganisms. This process involves multiple enzymatic conversions, complex regulatory mechanisms, and evolutionary adaptations that enable these organisms to synthesize one of the most potent photoprotective carotenoids found in marine environments.

Diadinoxanthin-Diatoxanthin Cycle

The diadinoxanthin-diatoxanthin cycle constitutes the central mechanism for diatoxanthin biosynthesis and represents one of the most important short-term photoprotective systems in diatoms and related algae [1] [2] [3]. This cycle operates through the reversible interconversion between diadinoxanthin (the epoxidized form) and diatoxanthin (the de-epoxidized form), analogous to the violaxanthin cycle found in higher plants but with distinct molecular characteristics.

Key Enzymes in the Diatoxanthin Biosynthesis Pathway

EnzymeGeneFunctionLight ConditionMolecular Weight (kDa)
Violaxanthin de-epoxidase (VDE)VDEConverts diadinoxanthin to diatoxanthinHigh light~50
Diadinoxanthin de-epoxidase (DDE)VDE/DDEDe-epoxidation of diadinoxanthinHigh light~50
Zeaxanthin epoxidase 3 (ZEP3)ZEP3Converts diatoxanthin back to diadinoxanthinLow light~45
Violaxanthin de-epoxidase-like 1 (VDL1)VDL1Converts violaxanthin to neoxanthinConstitutive~45
Violaxanthin de-epoxidase-like 2 (VDL2)VDL2Converts diadinoxanthin to allenoxanthinConstitutive~60
Zeaxanthin epoxidase 1 (ZEP1)ZEP1Epoxidation of haptoxanthin to phaneroxanthinConstitutive~40
Carotenoid isomerase-like protein 5 (CRTISO5)CRTISO5Converts phaneroxanthin to fucoxanthinConstitutiveUnknown

The cycle operates with remarkable efficiency and speed, with the forward reaction (diadinoxanthin to diatoxanthin) occurring within minutes under high light conditions [1] [4]. The de-epoxidation process requires the presence of ascorbate as a reducing agent and is dependent upon the formation of a transthylakoid pH gradient [2] [4]. Under high light stress, the luminal pH decreases to approximately 5.5, which triggers the activation of violaxanthin de-epoxidase and initiates the conversion process [1] [4].

The kinetics of the diadinoxanthin-diatoxanthin conversion exhibit heterogeneity, with three distinct phases identified in Phaeodactylum tricornutum: rapid conversion (τ ≤ 1 minute), intermediate conversion (1.5 < τ < 5 minutes), and slow conversion (τ > 20 minutes) [1]. This heterogeneity suggests the presence of multiple diadinoxanthin pools with different accessibility to the de-epoxidase enzyme, potentially related to their subcellular localization within different membrane domains [1].

Enzymatic Conversion from Diadinoxanthin

The enzymatic conversion of diadinoxanthin to diatoxanthin involves a sophisticated de-epoxidation mechanism catalyzed by violaxanthin de-epoxidase, which in diatoms is often referred to as diadinoxanthin de-epoxidase due to its substrate specificity [5] [6]. This enzyme belongs to the lipocalin protein family and possesses a distinctive three-domain structure consisting of a cysteine-rich amino-terminal domain, a central lipocalin-like domain containing the active site, and a highly charged carboxyl-terminal domain [5] [7] [8].

The molecular mechanism of diatoxanthin formation involves the removal of the epoxide group from the 5,6-position of the β-ionone ring in diadinoxanthin [9] [10]. This reaction proceeds through a proton-catalyzed mechanism where ascorbate serves as the reducing agent, providing the necessary electrons for the de-epoxidation process [7] [8]. The enzyme exhibits optimal activity at pH 5.2, which corresponds to the acidified conditions that develop in the thylakoid lumen under high light stress [5] [7].

Biosynthetic Pathway Intermediates

IntermediateChemical FormulaConjugated Double BondsFunction
β-caroteneC40H5611Precursor carotenoid
ZeaxanthinC40H56O211Photoprotective carotenoid
ViolaxanthinC40H56O49Epoxidized carotenoid
NeoxanthinC40H56O49Branch point intermediate
DiadinoxanthinC40H54O310Photoprotective precursor
DiatoxanthinC40H54O211Photoprotective active form
AllenoxanthinC40H54O310Fucoxanthin pathway intermediate
HaptoxanthinC42H56O411Acetylated intermediate
PhaneroxanthinC42H56O510Epoxidized intermediate
DinoxanthinC42H56O411Final precursor to fucoxanthin
FucoxanthinC42H58O611Light-harvesting carotenoid

The structural characteristics of the violaxanthin de-epoxidase enzyme include multiple disulfide bonds that are critical for maintaining protein stability and catalytic activity [8]. Site-directed mutagenesis studies have revealed that 12 out of 13 cysteine residues are essential for enzyme function, with their replacement by serine residues resulting in greater than 99.9% loss of activity [8]. The disulfide bond pattern includes six intermolecular bonds: C9–C27, C14–C21, C33–C50, C37–C46, C65–C72, and C118–C284 [8].

Recombinant enzyme studies have demonstrated that both plant and diatom violaxanthin de-epoxidases can convert up to 90% of their respective substrates within 10 minutes under optimal conditions [5]. The enzyme from Phaeodactylum tricornutum exhibits a molecular weight of approximately 50 kDa and shows high specificity for diadinoxanthin, although it can also process violaxanthin as a substrate under certain conditions [5] [6].

Genetic Regulation of Biosynthetic Pathways

The genetic regulation of diatoxanthin biosynthesis involves a complex network of transcriptional and post-translational controls that respond to environmental stimuli, particularly light intensity and quality [11] [12] [13]. The expression patterns of key biosynthetic genes exhibit distinct temporal and spatial regulation that coordinates with the physiological demands of the organism.

Regulatory Factors in Diatoxanthin Biosynthesis

FactorEffect on PathwayTarget Enzyme(s)
Light intensityTriggers de-epoxidation reactionVDE/DDE
pH gradientActivates VDE enzymeVDE/DDE
Ascorbate availabilityRequired cofactor for VDEVDE/DDE
NADPH/FAD cofactorsRequired for ZEP activityZEP1, ZEP3
Protein phosphorylationPost-translational regulationMultiple enzymes
Lipid membrane compositionEnzyme localization and activityVDE/DDE
Thylakoid lumen pHVDE activation thresholdVDE/DDE
Gene expression patternsTranscriptional controlAll pathway enzymes

Expression analysis of violaxanthin de-epoxidase genes in Phaeodactylum tricornutum reveals that VDE transcript levels increase considerably during the first 10 minutes of high light exposure, followed by a gradual increase thereafter [13]. Conversely, when cells are returned to darkness, VDE expression levels decrease immediately, demonstrating the rapid responsiveness of the regulatory system [13]. This expression pattern correlates strongly with the observed changes in diatoxanthin content and the de-epoxidation state of the xanthophyll cycle [13].

The zeaxanthin epoxidase genes exhibit complementary regulation patterns, with ZEP3 transcript levels initially decreasing after 10 minutes of high light exposure but then gradually increasing [14] [13]. Following transfer to dark conditions, ZEP3 expression increases rapidly for the first 10 minutes before returning to control levels [13]. This regulatory pattern ensures efficient back-conversion of diatoxanthin to diadinoxanthin when photoprotection is no longer required.

Post-translational regulation plays an equally important role in controlling enzyme activity. The violaxanthin de-epoxidase enzyme requires protonation of histidine residues for optimal activity, which occurs only under the acidified conditions that develop in the thylakoid lumen during high light stress [7] [8]. Additionally, the enzyme undergoes pH-dependent conformational changes that affect its binding affinity to thylakoid membranes [7] [15].

Gene silencing experiments using RNA interference have provided insights into the regulatory importance of individual pathway components [11] [16]. Transformants of Phaeodactylum tricornutum with silenced VDE genes show significantly reduced diatoxanthin synthesis and impaired non-photochemical quenching capacity [11] [16]. The silencing efficiency varies depending on the method used, with hairpin constructs generally showing greater effectiveness than antisense fragments [11].

Evolutionary Aspects of Diatoxanthin Biosynthesis

The evolutionary development of diatoxanthin biosynthesis represents a remarkable example of metabolic innovation through gene duplication and neofunctionalization events [12] [17] [18]. Phylogenetic analyses reveal that the enzymes involved in this pathway evolved from ancestral genes that originally functioned in basic carotenoid metabolism, subsequently acquiring specialized roles in photoprotection and light harvesting [12] [17].

The violaxanthin de-epoxidase and zeaxanthin epoxidase gene families show clear evidence of ancient duplications that occurred before the secondary endosymbiosis event that gave rise to diatoms [12] [17]. Genomic analysis of marine diatoms reveals the presence of multiple paralogs of VDE and ZEP genes compared to other photosynthetic eukaryotes, reflecting the expanded photoprotective capabilities of these organisms [12] [17].

Comparative genomic studies indicate that the VDE and ZEP genes likely diversified before secondary endosymbiosis occurred, implying that these enzymes represent early eukaryotic innovations within the Plantae lineage [12] [17]. The diatom chromist lineage subsequently obtained all paralogs of ZEP and VDE genes during secondary endosymbiosis through gene transfer from the nucleus of the algal endosymbiont to the host nucleus [12] [17].

The evolutionary trajectory of fucoxanthin biosynthesis, which shares intermediates with diatoxanthin synthesis, demonstrates how gene duplication and neofunctionalization have driven the evolution of complex carotenoid pathways [19] [20]. The pathway evolved through repeated duplication and functional divergence of genes originally involved in the violaxanthin cycle, with VDL2 and ZEP1 representing specialized enzymes that emerged from this process [19] [20].

Phylogenomic analysis reveals that genes encoding VDL2 and ZEP1 are strictly confined to algae that harbor the diadinoxanthin cycle and synthesize fucoxanthin [19] [20]. This distribution pattern supports the hypothesis that these pathways co-evolved as integrated systems for balancing photoprotection and light harvesting in marine environments [19] [20].

The presence of ZEP genes in Tetrahymena thermophila provides evidence for secondary plastid genes encoded in heterotrophic ciliates, supporting the chromalveolate hypothesis regarding the evolutionary origins of complex plastids [12] [17]. This finding suggests that the genetic toolkit for carotenoid biosynthesis has been maintained even in organisms that have lost photosynthetic capability [12] [17].

Role in Fucoxanthin Biosynthetic Pathway

Diatoxanthin biosynthesis is intimately connected to fucoxanthin synthesis through shared intermediates and enzymatic machinery, revealing a sophisticated metabolic network that optimizes both photoprotection and light harvesting [19] [21] [20]. This interconnection demonstrates how marine algae have evolved integrated pathways that efficiently utilize limited cellular resources while maintaining essential physiological functions.

The fucoxanthin biosynthetic pathway proceeds through diadinoxanthin as a central regulatory hub, connecting the photoprotective xanthophyll cycle with light-harvesting pigment formation [19] [20]. Under high light conditions, diadinoxanthin can be channeled toward diatoxanthin formation for immediate photoprotection, while under limiting light conditions, the same intermediate can be directed toward fucoxanthin synthesis for enhanced light capture [19] [20].

The pathway from diadinoxanthin to fucoxanthin involves several enzymatic steps catalyzed by specialized members of the VDE and ZEP enzyme families [19] [20]. VDL2 converts diadinoxanthin to allenoxanthin through a tautomerization reaction, followed by acetylation to form haptoxanthin [19] [20]. ZEP1 then performs epoxidation of haptoxanthin to generate phaneroxanthin, which is finally converted to fucoxanthin by CRTISO5 through a hydration reaction [19] [20] [22].

This metabolic flexibility allows organisms to recycle photoprotective xanthophyll cycle pigments accumulated during high light stress for biosynthesis of light-harvesting xanthophylls under energy-limited conditions [19] [20]. The conversion of diatoxanthin or zeaxanthin to fucoxanthin consumes less energy than de novo synthesis from Calvin cycle intermediates, thereby reducing metabolic costs under energy limitation [19] [20].

The regulatory control of these interconnected pathways involves sophisticated mechanisms that coordinate the flux of intermediates based on environmental conditions [19] [20]. VDL2 appears to be tightly regulated to ensure maintenance of sufficient diadinoxanthin pools for photoprotective xanthophyll cycle activity while allowing controlled diversion toward fucoxanthin synthesis when appropriate [19] [20].

Recent biochemical studies have identified additional intermediates in the fucoxanthin pathway, including dinoxanthin as a final precursor that undergoes ketolation at C8 to form fucoxanthin [19] [21] [22]. The pathway also involves the formation of phaneroxanthin, which contains a triple bond that is reduced to a double bond to yield dinoxanthin [19] [22].

XLogP3

10.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

566.412380961 Da

Monoisotopic Mass

566.412380961 Da

Heavy Atom Count

42

UNII

3VOI529I46

Wikipedia

Diatoxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 02-18-2024

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